molecular formula C17H11BrClN3OS B250879 N-[(5-bromopyridin-2-yl)carbamothioyl]-5-chloronaphthalene-1-carboxamide

N-[(5-bromopyridin-2-yl)carbamothioyl]-5-chloronaphthalene-1-carboxamide

Cat. No. B250879
M. Wt: 420.7 g/mol
InChI Key: QDCBLMSKFDULQB-UHFFFAOYSA-N
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Description

N-[(5-bromopyridin-2-yl)carbamothioyl]-5-chloronaphthalene-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

N-[(5-bromopyridin-2-yl)carbamothioyl]-5-chloronaphthalene-1-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to possess anti-inflammatory and anti-microbial properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-[(5-bromopyridin-2-yl)carbamothioyl]-5-chloronaphthalene-1-carboxamide is not fully understood. However, it has been suggested that this compound exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression. Furthermore, it has been proposed that this compound may act as a DNA intercalator, thereby interfering with DNA replication and transcription.
Biochemical and Physiological Effects:
N-[(5-bromopyridin-2-yl)carbamothioyl]-5-chloronaphthalene-1-carboxamide has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE). Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(5-bromopyridin-2-yl)carbamothioyl]-5-chloronaphthalene-1-carboxamide in lab experiments is its high potency and selectivity. This compound has been shown to exhibit significant activity against cancer cells while sparing normal cells. However, one of the limitations of using this compound is its low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of N-[(5-bromopyridin-2-yl)carbamothioyl]-5-chloronaphthalene-1-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including drug discovery and development. Furthermore, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of N-[(5-bromopyridin-2-yl)carbamothioyl]-5-chloronaphthalene-1-carboxamide involves the reaction between 5-chloronaphthalene-1-carboxylic acid and 5-bromopyridin-2-ylamine in the presence of thionyl chloride and triethylamine. The resulting compound is then treated with potassium thioacetate to form the final product.

properties

Molecular Formula

C17H11BrClN3OS

Molecular Weight

420.7 g/mol

IUPAC Name

N-[(5-bromopyridin-2-yl)carbamothioyl]-5-chloronaphthalene-1-carboxamide

InChI

InChI=1S/C17H11BrClN3OS/c18-10-7-8-15(20-9-10)21-17(24)22-16(23)13-5-1-4-12-11(13)3-2-6-14(12)19/h1-9H,(H2,20,21,22,23,24)

InChI Key

QDCBLMSKFDULQB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC(=S)NC3=NC=C(C=C3)Br

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC(=S)NC3=NC=C(C=C3)Br

Origin of Product

United States

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